molecular formula C11H13BrO2 B568931 cumyl bromoacetate CAS No. 153698-47-6

cumyl bromoacetate

Cat. No. B568931
Key on ui cas rn: 153698-47-6
M. Wt: 257.127
InChI Key: FJNPVJJELYACEU-UHFFFAOYSA-N
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Patent
US07354905B2

Procedure details

The sub-title compound was prepared analogously to the procedure described in Example 30(i) from 2-phenyl-2-propanol (3 g; 22 mmol) and bromacetylchloride (4.16 g, 26 mmol). Yield 1.2 g (44%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:10])([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:11][CH2:12][C:13](Cl)=[O:14]>>[Br:11][CH2:12][C:13]([O:10][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:9])[CH3:8])=[O:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)(C)O
Step Two
Name
Quantity
4.16 g
Type
reactant
Smiles
BrCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)OC(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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